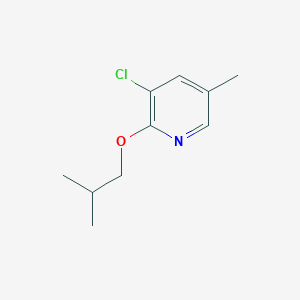
3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine” is a versatile chemical compound used in scientific research. It has a molecular formula of C10H14ClNO and a molecular weight of 199.68 . It’s unique properties make it ideal for various applications, such as drug development, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with chlorine, methyl, and 2-methylpropoxy substituents . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the search results.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving pyridine derivatives . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
One significant area of research involves the synthesis of pyridine derivatives, which are crucial for developing agrochemicals and medicinal compounds. For instance, studies have demonstrated methods for synthesizing methoxylated pyrrolin-2-ones, which are valuable adducts for further chemical transformations (Ghelfi et al., 2003). Another research area focuses on the catalytic methylation of pyridines, a process essential for introducing methyl groups onto aromatic rings, a step critical in the drug discovery process (Grozavu et al., 2020).
Chemical Reactivity and Intermediates
Research has also explored the generation of reactive intermediates from pyridine derivatives, which are instrumental in synthesizing various organic compounds. One study highlighted the enhanced reactivity of certain pyridyne analogs, facilitating [4+2] cycloaddition reactions (Connon & Hegarty, 2004). Another focused on the reactions of sulphate radicals with substituted pyridines, revealing insights into the kinetics and mechanisms of pyridine oxidation (Dell’Arciprete et al., 2007).
Environmental Implications
Studies have also investigated the atmospheric oxidation of chlorinated aromatic compounds, including pyridine derivatives. One such study detailed the oxidative reactions of chlorinated pyridine herbicides with OH radicals, providing valuable information on their environmental fate and potential transformation into toxic products (Murschell & Farmer, 2018).
Chemical Synthesis Improvements
Research aimed at improving the synthesis of pyridine derivatives has led to more efficient methods and better yields. An example includes the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, demonstrating the use of selective chlorinating reagents for generating pyridine derivatives under mild conditions (Liang, 2007).
Eigenschaften
IUPAC Name |
3-chloro-5-methyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVJCXSQTXBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)
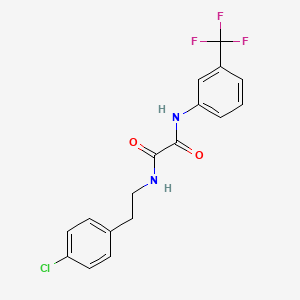
![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)
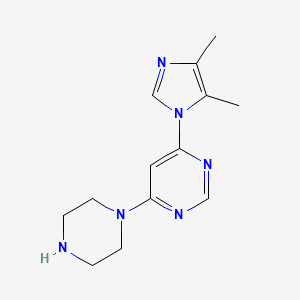

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)
![N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2690481.png)
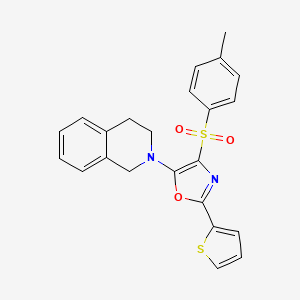
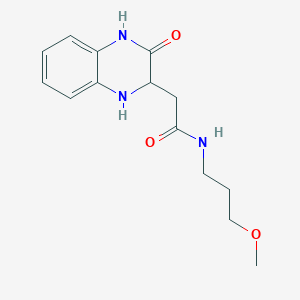
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)
![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)